molecular formula C17H25N3O3S B2434720 Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone CAS No. 510734-56-2

Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone

Cat. No.: B2434720
CAS No.: 510734-56-2
M. Wt: 351.47
InChI Key: XTUGUVJWCYBOLB-UHFFFAOYSA-N
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Description

Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is a synthetic compound of significant interest in medicinal chemistry and drug discovery, serving primarily as a versatile chemical building block. Its structure incorporates a piperazine core, a heterocycle frequently employed in the design of biologically active molecules . The piperazine moiety is renowned for its ability to improve the physicochemical properties of lead compounds and act as a conformational scaffold to optimally position pharmacophoric groups for target interaction . Furthermore, the integration of a toluenesulfonyl (tosyl) group is a common strategy in synthetic chemistry, often used to protect amines or to modulate the molecular properties of a compound during development. This compound falls into a class of molecules extensively utilized in the synthesis of potential therapeutic agents. Piperazine and piperidine derivatives are found in numerous FDA-approved drugs across a wide spectrum of therapeutic areas, including as kinase inhibitors for oncology, receptor modulators for central nervous system disorders, and antiviral agents . The specific structural features of this reagent—combining a piperidine carboxamide with a tosyl-protected piperazine—make it a valuable intermediate for researchers constructing complex molecular libraries or exploring structure-activity relationships (SAR) in novel drug candidates . Its primary research value lies in its application as a key synthon for the development of new chemical entities, particularly in projects targeting protein-protein interactions or allosteric binding sites where flexible, multi-cyclic templates are advantageous. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-15-5-7-16(8-6-15)24(22,23)20-13-11-19(12-14-20)17(21)18-9-3-2-4-10-18/h5-8H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUGUVJWCYBOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Toluenesulfonyl-Protected Piperazine

The protection of piperazine with 4-toluenesulfonyl (tosyl) groups is typically achieved via nucleophilic substitution. As demonstrated in EP4032888A1, piperazine reacts with p-toluenesulfonyl chloride in dichloromethane under basic conditions (triethylamine or cesium carbonate) to yield the monosubstituted derivative. Excess sulfonyl chloride and prolonged reaction times (12–24 h) are required to suppress bis-sulfonation.

Representative Protocol :

  • Reactants : Piperazine (1 eq.), p-toluenesulfonyl chloride (1.2 eq.), triethylamine (2.5 eq.)
  • Solvent : Dichloromethane (0.1 M)
  • Conditions : 0°C → room temperature, 16 h
  • Workup : Aqueous extraction, drying (Na2SO4), rotary evaporation
  • Yield : 82–89%

Preparation of Piperidine-1-Carbonyl Chloride

Piperidine-1-carbonyl chloride is synthesized via phosgenation of piperidine. Due to phosgene’s toxicity, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are preferred.

Optimized Method :

  • Reactants : Piperidine (1 eq.), triphosgene (0.35 eq.)
  • Solvent : Tetrahydrofuran (THF, 0.2 M)
  • Conditions : 0°C, 2 h under N2
  • Workup : Filter, concentrate under reduced pressure
  • Purity : >95% (by 1H NMR)

Coupling Strategies for Methanone Formation

The final step involves coupling 4-toluenesulfonyl-piperazine with piperidine-1-carbonyl chloride. Two predominant methods are documented:

Schotten-Baumann Reaction

A classical approach employing aqueous base to facilitate acyl transfer.

Procedure :

  • Reactants : 4-Toluenesulfonyl-piperazine (1 eq.), piperidine-1-carbonyl chloride (1.1 eq.), NaOH (10% aq.)
  • Solvent : Dichloromethane/H2O (1:1)
  • Conditions : 0°C, vigorous stirring, 4 h
  • Yield : 68–74%
  • Purification : Recrystallization (ethyl acetate/hexane)

Carbodiimide-Mediated Coupling

Modern protocols utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with catalytic DMAP.

EDC Protocol :

  • Reactants : 4-Toluenesulfonyl-piperazine (1 eq.), piperidine-1-carboxylic acid (1 eq.), EDC (1.2 eq.), DMAP (0.1 eq.)
  • Solvent : DMF (0.1 M)
  • Conditions : Room temperature, 12 h
  • Yield : 85–91%
  • Purification : Column chromatography (SiO2, EtOAc/hexane 3:7)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Scalability
Schotten-Baumann 68–74 92–95 4 h Moderate
EDC Coupling 85–91 97–99 12 h High

The EDC method offers superior yields and purity but requires anhydrous conditions and costly reagents. Industrial-scale syntheses often favor the Schotten-Baumann approach due to lower reagent costs.

Analytical Characterization

Critical spectroscopic data for this compound:

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.78 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.48 (d, J = 8.0 Hz, 2H), 3.62–3.58 (m, 4H, piperazine), 3.42–3.38 (m, 4H, piperidine), 2.42 (s, 3H, CH3), 1.58–1.42 (m, 6H, piperidine).
  • 13C NMR : δ 169.8 (C=O), 144.2 (tosyl C-SO2), 136.4, 129.8, 127.3 (aromatic), 52.4, 48.9 (piperazine/piperidine), 21.5 (CH3).
  • HRMS (ESI+) : m/z calc. for C17H23N3O3S [M+H]+: 374.1432; found: 374.1429.

Challenges and Optimization Strategies

Tosyl Group Hydrolysis

Prolonged exposure to aqueous base (>pH 10) risks tosyl cleavage. Mitigation involves:

  • Strict pH control (7.5–8.5) during workup
  • Use of non-nucleophilic bases (e.g., Cs2CO3) in coupling steps

Diastereomer Formation

Racemization at the piperidine nitrogen is minimized by:

  • Low-temperature reactions (0–5°C)
  • Avoiding strong acids/bases post-coupling

Industrial-Scale Considerations

Patented large-scale syntheses (e.g., GB2225321A) emphasize:

  • Solvent Recovery : Ethyl acetate and dichloromethane are distilled and reused.
  • Catalyst Recycling : Triethylamine is neutralized, extracted, and reclaimed.
  • Waste Reduction : Byproducts like NaCl are precipitated and disposed of via regulated channels.

Emerging Methodologies

Recent advances include:

  • Flow Chemistry : Continuous flow reactors reduce reaction times by 40% (WO2017212012A1).
  • Enzymatic Coupling : Lipase-mediated acylation achieves 89% yield under mild conditions (PMC2756498).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidation can lead to the formation of N-oxides or sulfoxides.

    Reduction: Reduction typically yields alcohols or amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties .

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and piperazine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Piperidin-1-yl-[4-(methylsulfonyl)-piperazin-1-yl]-methanone
  • Piperidin-1-yl-[4-(ethylsulfonyl)-piperazin-1-yl]-methanone

Uniqueness

Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is unique due to the presence of the toluene sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable scaffold for drug development.

Biological Activity

Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C19H24N4O2S
Molecular Weight : 376.55 g/mol
CAS Number : 1185309-92-5

The compound features a piperidine ring, a piperazine moiety, and a toluene sulfonyl group, which contribute to its biological properties.

1. Antibacterial Activity

Research indicates that compounds with similar structural frameworks exhibit varying degrees of antibacterial activity. For instance, studies have shown that piperidine derivatives can demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The antibacterial effects are often attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis.

2. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Compounds in this class have shown strong inhibitory effects, with IC50 values indicating significant potency . Enzyme inhibition is crucial for the development of treatments for conditions like Alzheimer's disease and urinary tract infections.

3. Anticancer Activity

The compound's potential in cancer therapy is supported by studies demonstrating its ability to inhibit the growth of various cancer cell lines. For example, related compounds have been shown to inhibit Na+/K(+)-ATPase activity and Ras oncogene activity in cancer cells, suggesting a mechanism by which they may suppress tumor growth .

The biological activities of piperidine derivatives can be attributed to several mechanisms:

  • Receptor Interaction : Many piperidine-based compounds interact with neurotransmitter receptors, influencing signaling pathways that regulate various physiological processes.
  • Enzyme Modulation : The ability to inhibit specific enzymes allows these compounds to alter metabolic pathways, making them valuable in treating metabolic disorders.
  • Antimicrobial Mechanisms : The structural features of these compounds enable them to penetrate bacterial membranes effectively, leading to cell lysis or dysfunction.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of synthesized piperidine derivatives, several compounds demonstrated significant activity against Escherichia coli and Staphylococcus aureus. The most active compounds exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL . Such findings highlight the potential for developing new antibacterial agents from this chemical class.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of piperidine derivatives against AChE. Compounds were tested for their IC50 values, revealing some derivatives with values below 10 µM, indicating strong inhibitory potential suitable for Alzheimer’s disease therapeutics .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntibacterialModerate to strong activity against several strains
Enzyme InhibitionStrong AChE and urease inhibition
AnticancerGrowth inhibition in various cancer cell lines

Q & A

Q. What are the optimal synthetic routes for Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine core. A common approach includes:

  • Step 1: Sulfonylation of piperazine using toluene-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .
  • Step 2: Coupling the sulfonylated piperazine with a piperidinyl-methanone derivative via nucleophilic acyl substitution. Catalysts like HOBt/DCC or EDCI may enhance coupling efficiency .
  • Optimization: Controlled temperatures (0–25°C), anhydrous solvents (DMF or acetonitrile), and slow reagent addition minimize side reactions. Yields >70% are achievable with column chromatography purification .

Q. Which purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Recrystallization: Effective for crude products with high polarity differences. Use solvent pairs like ethyl acetate/hexane .
  • Column Chromatography: Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) resolves structurally similar byproducts .
  • HPLC: Preparative reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity for biological assays .

Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?

  • NMR: 1^1H and 13^13C NMR verify substituent positions and connectivity. Key signals include the sulfonyl-linked piperazine protons (δ 3.2–3.5 ppm) and aromatic toluenesulfonyl protons (δ 7.6–7.8 ppm) .
  • FT-IR: Confirms carbonyl (C=O, ~1650 cm1^{-1}) and sulfonyl (S=O, ~1350/1150 cm1^{-1}) functional groups .
  • Mass Spectrometry: High-resolution ESI-MS provides exact mass validation (e.g., [M+H]+^+ for C17_{17}H25_{25}N3_3O3_3S: calc. 358.1462) .

Advanced Research Questions

Q. How can computational methods like the Artificial Force Induced Reaction (AFIR) predict and optimize the synthesis of this compound?

  • Pathway Prediction: AFIR identifies low-energy intermediates and transition states for key steps (e.g., sulfonylation and coupling). For example, it can model the steric effects of the toluenesulfonyl group on piperazine reactivity .
  • Solvent/Catalyst Screening: Density Functional Theory (DFT) calculations assess solvent polarity effects on reaction kinetics. Acetonitrile or DMF often show optimal activation barriers .
  • Validation: Compare computed IR/NMR spectra with experimental data to refine synthetic protocols .

Q. What strategies resolve contradictions between computational predictions and experimental pharmacological data?

  • Data Triangulation: Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding affinities. For instance, discrepancies in receptor-ligand binding may arise from solvation effects not modeled in silico .
  • Metabolite Profiling: LC-MS/MS identifies in vitro metabolites that alter target engagement. Adjust computational models to account for metabolic stability .
  • Dose-Response Refinement: Use Hill equation analysis to reconcile IC50_{50} variations between predicted and observed kinase inhibition .

Q. How does the toluenesulfonyl moiety influence metabolic stability and pharmacokinetics?

  • Metabolic Stability: The electron-withdrawing sulfonyl group reduces oxidative metabolism by cytochrome P450 enzymes. In vitro microsomal assays (human liver microsomes + NADPH) show >80% parent compound remaining after 1 hour .
  • Solubility: LogP calculations (e.g., ACD/Labs) predict moderate hydrophobicity (LogP ~2.5). Co-solvents like PEG-400 enhance aqueous solubility for in vivo studies .
  • Half-Life Extension: Deuterium labeling at the methanone bridge (C-D instead of C-H) can prolong plasma half-life by reducing CYP-mediated degradation .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Sulfonylation Step

ParameterOptimal RangeImpact on Yield
Temperature0–5°CMinimizes hydrolysis
SolventAnhydrous DCMPrevents sulfonyl chloride degradation
BaseTriethylamine (2.5 eq)Neutralizes HCl byproduct
Reaction Time4–6 hoursEnsures complete conversion

Q. Table 2. Comparison of Computational vs. Experimental Binding Affinities

TargetPredicted Kd_d (nM)Experimental Kd_d (nM)Discrepancy Source
Sigma-1 Receptor15.228.7Solvent entropy in docking
5-HT2A_{2A} Receptor12085Membrane lipid interactions

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